molecular formula C6H10Cl2O2 B1608443 tert-butyl 2,2-dichloroacetate CAS No. 49653-47-6

tert-butyl 2,2-dichloroacetate

Cat. No.: B1608443
CAS No.: 49653-47-6
M. Wt: 185.05 g/mol
InChI Key: FOLRKRMAFDGZRR-UHFFFAOYSA-N
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Description

tert-butyl 2,2-dichloroacetate, also known as tert-butyl dichloroacetate, is an organic compound with the molecular formula C6H10Cl2O2. It is an ester derived from dichloroacetic acid and tert-butanol.

Preparation Methods

tert-butyl 2,2-dichloroacetate can be synthesized through the reaction of dichloroacetyl chloride with tert-butanol. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve low temperatures to control the exothermic nature of the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

tert-butyl 2,2-dichloroacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

tert-butyl 2,2-dichloroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dichloroacetate involves its hydrolysis to release dichloroacetic acid, which inhibits pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial oxidative phosphorylation. This shift in metabolism can reduce the reliance on glycolysis, which is often upregulated in cancer cells .

Comparison with Similar Compounds

tert-butyl 2,2-dichloroacetate can be compared with other dichloroacetate esters, such as:

  • Methyl dichloroacetate
  • Ethyl dichloroacetate
  • Diisopropylamine dichloroacetate

These compounds share similar chemical properties but differ in their ester groups, which can influence their reactivity, solubility, and biological activity. This compound is unique due to its tert-butyl group, which provides steric hindrance and can affect its hydrolysis rate and interaction with biological targets .

Properties

IUPAC Name

tert-butyl 2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O2/c1-6(2,3)10-5(9)4(7)8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLRKRMAFDGZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197953
Record name 1,1-Dimethylethyl dichloroacetate
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Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49653-47-6
Record name 1,1-Dimethylethyl 2,2-dichloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49653-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,2-dichloroacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylethyl dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylethyl dichloroacetate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TERT-BUTYL 2,2-DICHLOROACETATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

74 g of t-butylalcohol, 79 g of pyridine and 250 ml of anhydrous ether were heated to boiling and 146 g of dichloroacetyl chloride were added dropwise to the reaction mixture at such a rate that the mixture continued to boil without further supply of heat. When all the dichloroacetyl chloride has been added, boiling was continued for 3 hours. Water was then added to the reaction mixture and the ethereal phase was separated off. The resulting reaction solution was processed in the usual manner to yield 140 g of α, α-dichloroacetic acid-t-butyl ester.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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